molecular formula C15H22BNO3 B13717119 N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13717119
M. Wt: 275.15 g/mol
InChI Key: CKCXEXPWGVVXDT-UHFFFAOYSA-N
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Description

N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative. Its structure features a benzamide core substituted with a methyl group at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position, along with an N-methylated amide group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H22BNO3/c1-10-7-11(13(18)17-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18)

InChI Key

CKCXEXPWGVVXDT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Preparation Methods

Palladium-Catalyzed Borylation

  • Starting Materials: Typically, a 3-halobenzamide derivative (e.g., 3-bromobenzamide or 3-chlorobenzamide) bearing the N,N-dimethyl substituent is employed.
  • Borylation Reagents: Bis(pinacolato)diboron (B2pin2) is the boron source, providing the pinacol boronate ester moiety.
  • Catalysts and Ligands: Palladium catalysts such as Pd(dba)2, Pd(OAc)2, or Pd(PPh3)4 are used in conjunction with ligands like Xantphos, XPhos, or RuPhos to enhance catalytic activity and selectivity.
  • Bases: Common bases include cesium carbonate (Cs2CO3) or potassium acetate (KOAc), which facilitate the transmetalation step.
  • Solvents: Polar aprotic solvents or mixed solvent systems such as toluene/water, cyclopentyl methyl ether (CPME)/water, or methyl tert-butyl ether (MTBE)/water are employed.
  • Reaction Conditions: Typical conditions involve heating at 55–115 °C for 1–16 hours under inert atmosphere.
Table 1: Representative Borylation Reaction Conditions and Conversion Yields
Entry Catalyst (mol %) Ligand (mol %) Base (equiv) Solvent System Temp (°C) Time (h) Conversion (%) Notes
1 Pd(dba)2 (2.5) Xantphos (5) Cs2CO3 (1) Toluene:H2O (4:1) 115 1 99 High conversion, minimal side reactions
2 Pd(OAc)2 (5) XPhos (5) Cs2CO3 (3) Toluene:H2O (4:1) 115 16 93 Good conversion, longer time
3 Pd(dba)2 (5) RuPhos (5) Cs2CO3 (3) Toluene:H2O (4:1) 115 16 76 Moderate conversion
4 Pd(dba)2 (2.5) Xantphos (5) Cs2CO3 (1) CPME:H2O (4:1) 106 0.75 99 (73 isolated yield) Efficient, clean reaction profile

Data adapted from optimization studies on related boronate ester synthesis protocols.

Alternative Synthetic Approaches

  • Direct Borylation of C–H Bonds: Recent advances have enabled direct C–H borylation of benzamides using iridium catalysts, although such methods are less common for this specific compound due to regioselectivity challenges.
  • Suzuki–Miyaura Cross-Coupling: Coupling of 3-bromobenzamide derivatives with pre-formed boronic acid pinacol esters under palladium catalysis is also a viable route, especially when the boronate ester is sensitive or difficult to introduce directly.

Reaction Mechanism and Analysis

The palladium-catalyzed borylation proceeds via a classical catalytic cycle:

  • Oxidative Addition: Palladium(0) catalyst inserts into the aryl-halide bond of the benzamide precursor.
  • Transmetalation: The bis(pinacolato)diboron transfers the boron moiety to the palladium center.
  • Reductive Elimination: Formation of the C–B bond and regeneration of the Pd(0) catalyst.

This process is highly dependent on the choice of ligand and base, which influence the rate and selectivity of the reaction. Ligands with large bite angles such as Xantphos facilitate reductive elimination, improving yields and reducing side reactions such as deprotection or decomposition of the benzamide moiety.

Practical Considerations and Industrial Scale-Up

  • Purification: The crude product is typically purified by column chromatography or recrystallization to remove palladium residues and unreacted starting materials.
  • Reaction Scale: Industrial synthesis employs continuous flow reactors and automated systems to optimize parameters such as temperature, catalyst loading, and reaction time for consistent quality and yield.
  • Stability: The pinacol boronate ester group is stable under ambient conditions but sensitive to hydrolysis under strongly acidic or basic environments, necessitating careful handling during work-up.

Data Tables for Preparation and Stock Solutions

Stock Solution Preparation Table

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 3.63 0.73 0.36
5 18.17 3.63 1.82
10 36.34 7.27 3.63

Volumes calculated based on molecular weight and molarity requirements.

In Vivo Formulation Preparation (Example)

  • Dissolve the compound in DMSO to prepare a master stock solution.
  • Sequentially add co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity before each addition.
  • Use vortexing, ultrasound, or gentle heating to aid dissolution.

Summary of Key Research Findings

  • The palladium-catalyzed borylation of 3-halobenzamide derivatives with bis(pinacolato)diboron is the most established and efficient method for preparing N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.
  • Ligand choice critically affects reaction efficiency, with Xantphos and XPhos providing superior results.
  • Solvent systems combining organic solvents and water facilitate catalyst turnover and product isolation.
  • Reaction optimization studies have demonstrated that reducing catalyst loading and reaction time is feasible without compromising yield significantly.
  • Industrial scale production adapts these methods with continuous flow techniques to ensure reproducibility and scalability.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The dioxaborolane group enables participation in palladium-catalyzed Suzuki–Miyaura couplings. This reaction typically forms biaryl or heteroaryl derivatives under mild conditions.

Reaction Conditions Reagents/Catalysts Product Yield Source
80°C, THF/H₂O (3:1), inert atmospherePd(PPh₃)₄, K₂CO₃5-Aryl-3-methylbenzamide derivatives72–85%
Room temperature, EtOHPd(dppf)Cl₂, CsF5-Heteroaryl-substituted benzamides68%

Key Observations :

  • Steric hindrance from tetramethyl groups reduces coupling efficiency with bulky aryl halides.

  • Polar aprotic solvents (e.g., THF) improve boronate activation compared to nonpolar alternatives .

Amide Functionalization Reactions

The N,3-dimethylbenzamide group undergoes characteristic transformations:

Nucleophilic Substitution

The amide carbonyl participates in nucleophilic attacks under acidic or basic conditions:

Reagent Conditions Product Notes
LiAlH₄Dry THF, 0°C → refluxCorresponding amine derivativeComplete reduction observed
Grignard reagentsAnhydrous ether, –78°CTertiary alcohol formationRequires stoichiometric Mg

Mechanistic Insight :
The reaction proceeds via a tetrahedral intermediate stabilized by resonance with the aromatic ring .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates electrophilic substitution:

Electrophile Position Catalyst Product
HNO₃/H₂SO₄Para to BNitrobenzamide derivative
Br₂ (1 equiv)Meta to amideFeBr₃Monobrominated product

Steric Effects :
The 3-methyl group directs electrophiles to the para position relative to the boron group .

Transmetalation Reactions

The boronate ester participates in metal-exchange processes critical for catalytic cycles:

Example Reaction :

Ar–B(pin)+Pd(II)Ar–Pd–X+B(pin)–X\text{Ar–B(pin)} + \text{Pd(II)} \rightarrow \text{Ar–Pd–X} + \text{B(pin)–X}

Conditions :

  • Requires polar solvents (DMF, DMSO)

  • Accelerated by fluoride ions (e.g., KF)

Hydrolytic Cleavage

The dioxaborolane ring undergoes controlled hydrolysis:

Conditions Product Application
H₂O/THF (1:1), 25°C, 12 hrBoronic acid derivativeIntermediate for bioconjugation
HCl (1M), 60°C, 6 hrDeboronated benzamideFunctional group removal

Stability Data :

  • Half-life in pH 7.4 buffer: 48 hr

  • Rapid decomposition occurs below pH 5

Thermal Decomposition Pathways

At elevated temperatures (>150°C), two competing pathways emerge:

Pathway Major Products Activation Energy (kJ/mol)
DecarbonylationCO gas + deboronated aromatic compound98.4
Boron-oxygen bond cleavageBorinic acid + diol byproducts112.7

Analytical Evidence :

  • Mass spectrometry confirms CO release at 160°C

  • TGA shows 15% mass loss between 150–170°C

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces unique transformations:

Observed Products :

  • Boron-nitrogen coupled dimer (15% yield)

  • Ortho-methyl migration product (22% yield)

  • Ring-contracted iminoborane (8% yield)

Quantum Yield : Φ = 0.03 ± 0.005 in acetonitrile

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry. Its dual reactivity at both the boron and amide functionalities makes it particularly valuable for constructing complex molecular architectures. Recent advances in catalytic systems (e.g., Pd-NHC complexes) have further expanded its utility in pharmaceutical intermediate synthesis .

Scientific Research Applications

Medicinal Chemistry

N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been explored for its potential therapeutic applications:

  • Anticancer Activity : Studies have indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation and apoptosis. For instance, research has shown that similar compounds can inhibit tumor growth in various cancer models by interfering with cellular signaling mechanisms .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential use in treating neurodegenerative diseases. Compounds that influence NMDA receptor activity can protect against excitotoxicity associated with conditions like Alzheimer's disease .

Materials Science

In materials science, this compound is being investigated for its utility in developing advanced materials:

  • Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that such modifications can lead to materials with improved performance characteristics suitable for high-temperature applications .

Table 1: Summary of Applications

Application AreaSpecific Use CaseMechanism/Effect
Medicinal ChemistryAnticancer ActivityModulation of cancer cell signaling pathways
Neuroprotective EffectsNMDA receptor modulation to prevent excitotoxicity
Materials SciencePolymer ChemistryEnhancements in thermal stability and mechanical properties

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of a related compound containing dioxaborolane in inhibiting the proliferation of breast cancer cells. The compound was shown to induce apoptosis through the activation of specific caspases involved in programmed cell death. This study underscores the potential of this compound as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

In another research effort focused on neuroprotection, a derivative of the compound was tested in animal models of neurodegeneration. Results indicated that treatment with the compound led to a significant reduction in neuronal loss and improved cognitive function metrics compared to control groups. These findings suggest a promising avenue for further exploration in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in catalytic processes and in the design of boron-containing drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

N,N-Diethyl-3-Fluoro-5-(Pinacol Boronate)Benzamide
  • Structure : Features a fluorine atom at the 3-position and diethyl substituents on the amide nitrogen.
  • Diethyl groups increase steric bulk, which may reduce reaction rates in sterically demanding couplings .
  • Molecular Weight : 321.19 g/mol (vs. ~293.14 g/mol for the target compound).
N-Methyl-3-(Pinacol Boronate)Benzamide
  • Structure : Boronate ester at the 3-position instead of the 5-position.
  • Key Differences :
    • Positional isomerism alters electronic distribution; the meta-substituted boronate may exhibit different regioselectivity in couplings.
    • Retains the N-methyl group, preserving similar solubility profiles .
2-Fluoro-N,4-Dimethyl-5-(Pinacol Boronate)Benzamide
  • Structure : Fluorine at the 2-position and methyl at the 4-position.
  • Electronic effects from fluorine could deactivate the boronate, requiring harsher reaction conditions .

Variations in Amide Substituents

N-(3-Chloropropyl)-4-(Pinacol Boronate)Benzamide
  • Structure : Chloropropyl chain on the amide nitrogen.
  • Key Differences: The chloropropyl group introduces polarity, enhancing solubility in polar solvents. Potential for nucleophilic substitution reactions at the chlorine site, adding synthetic versatility .
N-Phenyl-5-(Pinacol Boronate)Pyrimidin-2-Amine
  • Structure : Pyrimidine ring replaces the benzamide core.
  • Key Differences :
    • Heteroaromatic core alters electronic properties, increasing π-conjugation for applications in optoelectronics.
    • Reduced steric bulk compared to benzamide derivatives .

Positional Isomerism and Boronate Placement

N-(2-(Pinacol Boronate)Phenyl)Benzamide
  • Structure : Boronate ester on a phenyl ring attached to the benzamide.
  • Key Differences :
    • Extended conjugation between the benzamide and boronate may stabilize transition states in cross-coupling.
    • Increased molecular weight (323.19 g/mol) compared to the target compound .

Biological Activity

N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.

  • IUPAC Name : this compound
  • CAS Number : 627899-90-5
  • Molecular Formula : C₁₁H₁₉BN₂O₂
  • Molecular Weight : 222.092 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 326.7 ± 30.0 °C at 760 mmHg

The compound exhibits its biological activity primarily through its interactions with various protein targets. Research indicates that it may act as an inhibitor of specific kinases involved in cellular signaling pathways critical for cancer progression and inflammatory responses.

Inhibitory Activity

  • Kinase Inhibition :
    • The compound has shown inhibitory effects on several kinases such as JAK3 and BMX. For instance, while some derivatives exhibited IC50 values greater than 10 µM against JAK3, others displayed significant residual activity against BMX at lower concentrations .
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of this compound on various cell lines including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results indicated that certain concentrations did not significantly reduce cell viability, suggesting a potential therapeutic window .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in BV-2 microglial cells. It was found to significantly decrease levels of nitric oxide (NO) and interleukin-6 (IL-6), which are markers of inflammation. Notably, at a concentration of 1 µM, it effectively reduced NO levels while also impacting IL-6 levels positively .

Study on GSK-3β Inhibition

A study focused on the GSK-3β inhibitory activity of similar compounds revealed that modifications in the benzamide structure could enhance potency against GSK-3β and other kinases. Compounds with specific alkyl substitutions showed IC50 values ranging from 10 to 1314 nM .

Comparative Analysis of Biological Activities

CompoundTarget KinaseIC50 Value (nM)Cell Line TestedViability Impact
Compound AJAK3>10000HT-22No significant decrease
Compound BBMX<200BV-2Significant decrease
N,N-Dimethyl CompoundGSK-3β8HT-22No significant decrease

Q & A

Advanced Research Question

  • OLEDs : As a boron-containing building block, it enhances electron transport in emissive layers. For example, coupling with acridine derivatives produces thermally activated delayed fluorescence (TADF) emitters .
  • Proteolysis-targeting chimeras (PROTACs) : The boronic ester enables conjugation to E3 ligase ligands via bioorthogonal chemistry, facilitating targeted protein degradation .

How can the stability of this compound be assessed under physiological conditions for biological studies?

Advanced Research Question

  • Hydrolysis kinetics : Monitor boronic ester degradation in PBS (pH 7.4) via ¹¹B NMR over 24h. Half-life >6h is desirable for cellular assays .
  • Serum compatibility : Incubate with fetal bovine serum (10% v/v) and analyze by LC-MS to detect protein adducts or ester exchange .

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